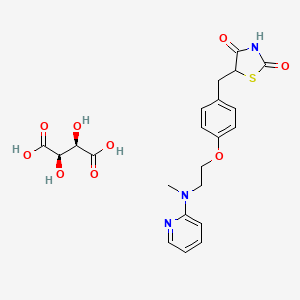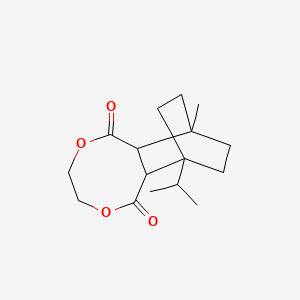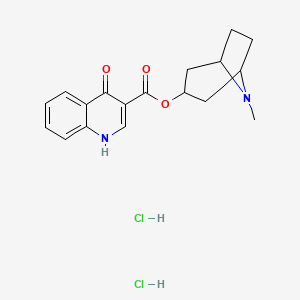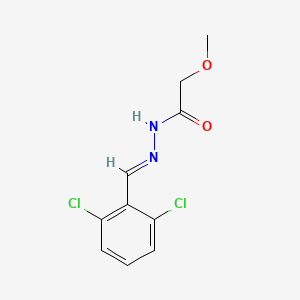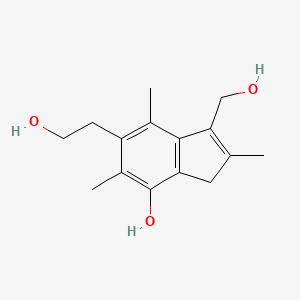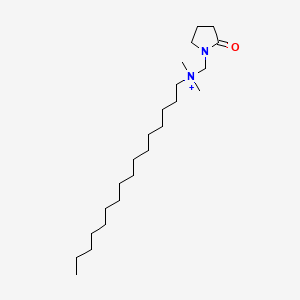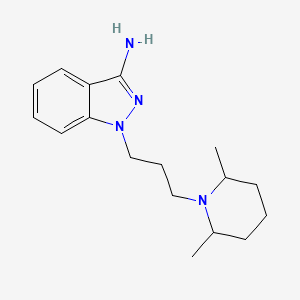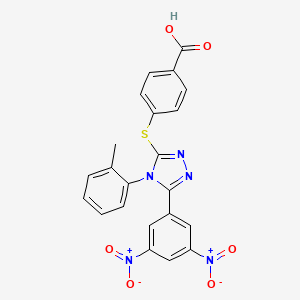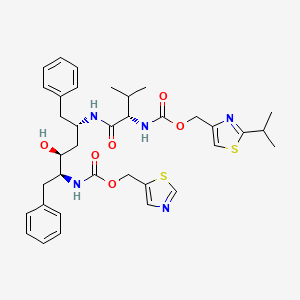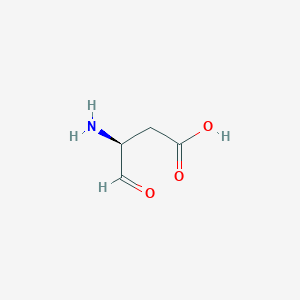
(3S)-3-amino-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an important intermediate in the biosynthesis of several amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-methyl ester using sodium borohydride in methanol. The reaction is carried out at low temperatures to prevent over-reduction and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aspartic acid.
Reduction: Further reduction can lead to the formation of 3-amino-4-hydroxybutanoic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Aspartic acid.
Reduction: 3-amino-4-hydroxybutanoic acid.
Substitution: Various N-substituted derivatives.
Applications De Recherche Scientifique
(3S)-3-amino-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the synthesis of antibiotics and other pharmaceuticals.
Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-4-oxobutanoic acid involves its role as an intermediate in the biosynthesis of essential amino acids. It acts as a substrate for various enzymes, including aspartate semialdehyde dehydrogenase, which catalyzes its conversion to other important metabolites. The molecular targets and pathways involved include the aspartate pathway, which is crucial for the synthesis of lysine, methionine, and threonine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspartic Acid: A precursor in the synthesis of (3S)-3-amino-4-oxobutanoic acid.
3-amino-4-hydroxybutanoic acid: A reduction product of this compound.
Lysine, Methionine, Threonine: Amino acids synthesized from this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of essential amino acids. Its ability to undergo various chemical reactions and its involvement in multiple metabolic pathways make it a versatile and valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
21653-98-5 |
|---|---|
Formule moléculaire |
C4H7NO3 |
Poids moléculaire |
117.10 g/mol |
Nom IUPAC |
(3S)-3-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(2-6)1-4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
Clé InChI |
CGJJPOYORMGCGE-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C=O)N)C(=O)O |
SMILES canonique |
C(C(C=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


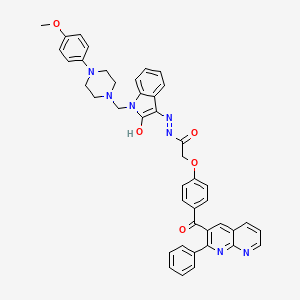
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
